Methyl 4-fluoro-3-{[(3-methoxyphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 4-fluoro-3-{[(3-methoxyphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate is a synthetic organic compound. Its molecular formula is C₁₇H₁₄FNO₅S₂ , with an average mass of approximately 395.43 Da . This compound belongs to the class of benzothiophene derivatives .
Synthesis Analysis
The synthesis of this compound involves several steps. One notable approach is the catalytic protodeboronation of pinacol boronic esters . In this method, alkyl boronic esters (including 1°, 2°, and 3°) are subjected to a radical-based protodeboronation process. This transformation is paired with a Matteson–CH₂–homologation , enabling the formal anti-Markovnikov alkene hydromethylation . The protocol has been successfully applied to the synthesis of various compounds, including methoxy protected (−)-Δ8-THC and cholesterol .
Molecular Structure Analysis
The molecular structure of Methyl 4-fluoro-3-{[(3-methoxyphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate consists of a benzothiophene core with a carboxylate group and a sulfonamide moiety. The fluorine atom at position 4 and the methoxyphenylamino group contribute to its overall structure .
Chemical Reactions Analysis
The compound’s chemical reactivity is influenced by its functional groups. It can participate in various reactions, including nucleophilic substitutions, esterifications, and radical-based transformations. The protodeboronation step, as mentioned earlier, is a key reaction for its synthesis .
properties
IUPAC Name |
methyl 4-fluoro-3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO5S2/c1-23-11-6-3-5-10(9-11)19-26(21,22)16-14-12(18)7-4-8-13(14)25-15(16)17(20)24-2/h3-9,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTCDGCRMBTOEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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